molecular formula C28H26O2 B14414552 1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene] CAS No. 81625-34-5

1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]

Cat. No.: B14414552
CAS No.: 81625-34-5
M. Wt: 394.5 g/mol
InChI Key: JMRHDVMIPHDOBI-UHFFFAOYSA-N
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Description

1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] is an organic compound with the molecular formula C30H28O2. It is characterized by the presence of two benzyloxybenzene groups connected by an ethane-1,2-diyl bridge. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] typically involves the reaction of 4-benzyloxybenzyl chloride with ethane-1,2-diol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its stability and reactivity make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] can be compared with other similar compounds, such as:

The uniqueness of 1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] lies in its specific structure and the presence of benzyloxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

81625-34-5

Molecular Formula

C28H26O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-phenylmethoxy-4-[2-(4-phenylmethoxyphenyl)ethyl]benzene

InChI

InChI=1S/C28H26O2/c1-3-7-25(8-4-1)21-29-27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)30-22-26-9-5-2-6-10-26/h1-10,13-20H,11-12,21-22H2

InChI Key

JMRHDVMIPHDOBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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